molecular formula C10H7NO2 B15241457 5-Hydroxyquinoline-8-carbaldehyde

5-Hydroxyquinoline-8-carbaldehyde

Katalognummer: B15241457
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: GPFAHISMTHUNHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxyquinoline-8-carbaldehyde is an organic compound derived from the quinoline family. It is characterized by the presence of a hydroxyl group at the 5th position and an aldehyde group at the 8th position on the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyquinoline-8-carbaldehyde typically involves the formylation of 5-hydroxyquinoline. One common method is the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide to introduce the formyl group at the 8th position . Another method involves the Vilsmeier-Haack reaction, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing efficiency and minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Hydroxyquinoline-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 5-Hydroxyquinoline-8-carboxylic acid.

    Reduction: 5-Hydroxyquinoline-8-methanol.

    Substitution: 5-Alkoxyquinoline-8-carbaldehyde.

Wirkmechanismus

The mechanism of action of 5-Hydroxyquinoline-8-carbaldehyde involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Hydroxyquinoline-8-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel

C10H7NO2

Molekulargewicht

173.17 g/mol

IUPAC-Name

5-hydroxyquinoline-8-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-7-3-4-9(13)8-2-1-5-11-10(7)8/h1-6,13H

InChI-Schlüssel

GPFAHISMTHUNHV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2N=C1)C=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.